molecular formula C9H17N3 B13592034 4-(1,3-Dimethyl-1h-pyrazol-5-yl)butan-1-amine

4-(1,3-Dimethyl-1h-pyrazol-5-yl)butan-1-amine

Cat. No.: B13592034
M. Wt: 167.25 g/mol
InChI Key: SISJTVKYQLVAAO-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-1-amine is a chemical compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with dimethyl groups and a butan-1-amine chain, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-1-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-1-amine.

    1,3-Dimethyl-4-aminopyrazole: Another pyrazole derivative with similar structural features.

    4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-amine: A closely related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a butan-1-amine chain makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)butan-1-amine

InChI

InChI=1S/C9H17N3/c1-8-7-9(12(2)11-8)5-3-4-6-10/h7H,3-6,10H2,1-2H3

InChI Key

SISJTVKYQLVAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CCCCN)C

Origin of Product

United States

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